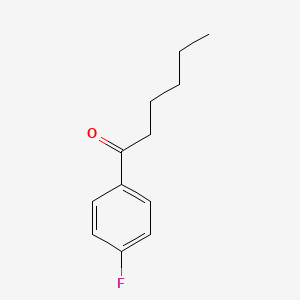

1-(4-Fluorophenyl)hexan-1-one

CAS No.: 1426-70-6

Cat. No.: VC2363106

Molecular Formula: C12H15FO

Molecular Weight: 194.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1426-70-6 |

|---|---|

| Molecular Formula | C12H15FO |

| Molecular Weight | 194.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)hexan-1-one |

| Standard InChI | InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |

| Standard InChI Key | OLVHMSHRQVRWGR-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)C1=CC=C(C=C1)F |

| Canonical SMILES | CCCCCC(=O)C1=CC=C(C=C1)F |

Introduction

Chemical Identity and Basic Properties

1-(4-Fluorophenyl)hexan-1-one is an aromatic ketone characterized by a hexanone chain attached to a para-fluorinated phenyl ring. The compound is identified by several key parameters that establish its chemical identity:

| Parameter | Value |

|---|---|

| CAS Number | 1426-70-6 |

| Molecular Formula | C12H15FO |

| Molecular Weight | 194.245 g/mol |

| MDL Number | MFCD11210352 |

| Synonyms | 1-(4-fluorophenyl)-1-hexanone; 1-Hexanone, 1-(4-fluorophenyl)- |

| Storage Temperature | Ambient |

The compound's structure features a carbonyl group connecting a straight-chain hexyl group to a para-fluorophenyl moiety, creating a unique electrochemical profile that influences its reactivity and potential applications .

Physical Properties

Based on its chemical structure and related compounds, 1-(4-Fluorophenyl)hexan-1-one exhibits the following physical properties:

| Property | Description |

|---|---|

| Physical State | Liquid at room temperature |

| Color | Clear to pale yellow |

| Odor | Characteristic aromatic odor |

| Solubility | Soluble in organic solvents (ethanol, acetone, etc.); poorly soluble in water |

| Stability | Stable under normal temperature and pressure |

The compound's physical properties make it suitable for various laboratory applications, particularly as an intermediate in organic synthesis procedures. Its recommended storage at ambient temperature indicates reasonable stability under normal conditions .

Chemical Reactivity

The chemical reactivity of 1-(4-Fluorophenyl)hexan-1-one primarily centers around two reactive sites:

Carbonyl Group Reactions

The ketone functionality in this compound undergoes typical carbonyl reactions including:

-

Nucleophilic addition reactions

-

Reduction to corresponding alcohols

-

Condensation reactions with amines and hydrazines

-

Aldol and related C-C bond forming reactions

Fluorophenyl Ring Reactions

The para-fluorinated aromatic ring can participate in various transformations:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions

-

Electrophilic aromatic substitutions (with diminished reactivity compared to non-fluorinated analogs)

The presence of the fluorine atom creates a unique electronic environment that can be leveraged in selective chemical reactions and transformations .

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)hexan-1-one can be achieved through several synthetic routes, drawing parallels from related compounds in the scientific literature:

Applications and Research Significance

Chemical Research Applications

1-(4-Fluorophenyl)hexan-1-one serves several important functions in chemical research:

-

As a synthetic intermediate in the preparation of more complex molecules

-

As a reference standard in analytical chemistry

-

As a starting material for the synthesis of potential pharmaceutically active compounds

-

In structure-activity relationship studies involving fluorinated compounds

Analytical Characterization

Analytical characterization of 1-(4-Fluorophenyl)hexan-1-one typically involves multiple spectroscopic and chromatographic techniques:

Spectroscopic Analysis

Spectroscopic methods used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR provide detailed structural information

-

Infrared (IR) Spectroscopy: Reveals functional group absorption patterns, particularly the carbonyl stretch (~1700 cm-1) and C-F bond (~1200-1300 cm-1)

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible Spectroscopy: Determines absorption characteristics in the ultraviolet and visible regions

Chromatographic Methods

Chromatographic techniques employed for purity assessment include:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

These analytical methods are crucial for confirming the identity, purity, and structural characteristics of the compound for research applications.

Comparison with Related Compounds

1-(4-Fluorophenyl)hexan-1-one belongs to a broader family of fluorinated ketones. The following table compares its properties with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 1-(4-Fluorophenyl)hexan-1-one | C12H15FO | 194.245 | Base compound |

| 1-(4-Fluorophenyl)propan-1-one | C9H9FO | 152.17 | Shorter alkyl chain (3C vs 6C) |

| 1-Phenylhexan-1-one | C12H16O | 176.26 | Lacks fluorine substitution |

| 1-(4-Chlorophenyl)hexan-1-one | C12H15ClO | 210.70 | Chlorine instead of fluorine |

This comparative analysis highlights how subtle structural modifications can influence the physical and chemical properties of these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume